molecular formula C11H8O2S B096424 S-phenyl furan-2-carbothioate CAS No. 17357-38-9

S-phenyl furan-2-carbothioate

Cat. No. B096424
CAS RN: 17357-38-9
M. Wt: 204.25 g/mol
InChI Key: XCQROCMQSAUOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-phenyl furan-2-carbothioate, also known as SFC, is a chemical compound that has gained increasing attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities. SFC has been identified as a promising candidate for the development of new drugs due to its unique chemical structure and pharmacological properties.

Mechanism Of Action

The mechanism of action of S-phenyl furan-2-carbothioate is not fully understood. However, it is believed that S-phenyl furan-2-carbothioate exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. S-phenyl furan-2-carbothioate has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

S-phenyl furan-2-carbothioate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, S-phenyl furan-2-carbothioate has been shown to reduce inflammation, scavenge free radicals, and inhibit bacterial growth. S-phenyl furan-2-carbothioate has also been found to have a positive effect on lipid metabolism and glucose homeostasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of S-phenyl furan-2-carbothioate is its relatively simple synthesis method, which makes it easily accessible to researchers. S-phenyl furan-2-carbothioate also exhibits potent pharmacological activity, making it a promising candidate for drug development. However, one of the limitations of S-phenyl furan-2-carbothioate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of S-phenyl furan-2-carbothioate. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of S-phenyl furan-2-carbothioate. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer activity of S-phenyl furan-2-carbothioate. Additionally, further studies are needed to explore the potential applications of S-phenyl furan-2-carbothioate in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
S-phenyl furan-2-carbothioate is a promising compound with a range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of S-phenyl furan-2-carbothioate and to explore its potential applications in various disease states.

Synthesis Methods

S-phenyl furan-2-carbothioate can be synthesized through a variety of methods, including the reaction between furan-2-carboxylic acid and phenyl thiol in the presence of a suitable catalyst. Another method involves the reaction between furan-2-carbonyl chloride and phenyl thiol in the presence of a base. The synthesis of S-phenyl furan-2-carbothioate is relatively straightforward and can be achieved using commercially available reagents.

Scientific Research Applications

S-phenyl furan-2-carbothioate has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that S-phenyl furan-2-carbothioate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. S-phenyl furan-2-carbothioate has also been found to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activities.

properties

CAS RN

17357-38-9

Product Name

S-phenyl furan-2-carbothioate

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

S-phenyl furan-2-carbothioate

InChI

InChI=1S/C11H8O2S/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H

InChI Key

XCQROCMQSAUOTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC=CO2

Other CAS RN

17357-38-9

Origin of Product

United States

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